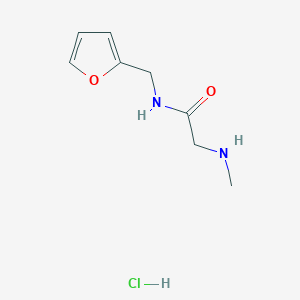
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
Vue d'ensemble
Description
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of the oxazole family and has shown promising results in various studies related to drug development and disease treatment.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate and its derivatives are studied for their pharmacokinetic properties and metabolism in the human body. For instance, the disposition of SB-649868, a novel orexin 1 and 2 receptor antagonist, was studied in healthy male subjects to understand its metabolism and excretion patterns (Renzulli et al., 2011). This kind of research is crucial for developing new pharmaceuticals, ensuring their safety and effectiveness before they are brought to market.
Interaction with Other Pharmaceuticals
The interaction of similar compounds with other pharmaceuticals is also a significant area of research. For example, studies on the potential nephrotoxicity of various antibiotics like cefazedone and their combination with other antibiotics such as gentamicin, shed light on the safety profile of these drugs and their potential side effects when used in combination (Mondorf Aw, 1979). Understanding these interactions helps in prescribing safer drug combinations in clinical settings.
Radiotracer Development for Diagnostic Purposes
Compounds related to Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate are also used in developing radiotracers for imaging and diagnostic purposes. The safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, were evaluated, indicating its potential use for evaluating inflammation in clinical populations (Brier et al., 2022). Such research is crucial for advancing diagnostic techniques and providing better healthcare solutions.
Exploration of Drug Toxicity and Safety
Propriétés
IUPAC Name |
methyl 5-amino-2-thiophen-2-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-13-9(12)6-7(10)14-8(11-6)5-3-2-4-15-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTPQOXXXBSMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)







![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)
![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)
